

Application Notes and Protocols for Sodium Percarbonate Mediated Epoxidation of Alkenes

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Compound of Interest

Compound Name: Sodium percarbonate

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This document provides detailed protocols for the epoxidation of alkenes utilizing **sodium percarbonate**, a safe, stable, and environmentally benign oxidizing agent. **Sodium percarbonate** ($2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$) serves as a solid source of hydrogen peroxide, offering advantages in handling and storage.[1][2] Two primary methodologies are presented: a manganese-catalyzed asymmetric epoxidation for the synthesis of chiral epoxides and a non-catalyzed method employing an acid anhydride activator for general epoxidation.

Method 1: Manganese-Catalyzed Asymmetric Epoxidation

This protocol is particularly suited for the enantioselective synthesis of epoxides from a variety of alkenes, including unfunctionalized olefins, α,β -unsaturated ketones, esters, and amides.[3][4] The use of a chiral bis-amino-bis-pyridine manganese complex as a catalyst allows for high yields and excellent enantioselectivities (up to 99% ee).[3]

Experimental Protocol

A general procedure for the catalytic epoxidation is as follows:

- To a solution of the manganese catalyst (0.2 μmol) in acetonitrile (CH_3CN , 0.4 mL), add the alkene substrate (100 μmol) and a carboxylic acid co-catalyst (1.4 mmol).[3]

- Cool the mixture to -40 °C.[3]
- Add finely ground **sodium percarbonate** (200 μmol) to the reaction mixture in three equal portions at 30-minute intervals.[3]
- Stir the resulting mixture for 2 hours at -40 °C, for a total reaction time of 3 hours.[3]
- Quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃). [3]
- Extract the product with diethyl ether (Et₂O, 3 x 4 mL).[3]
- Evaporate the solvent to obtain the crude epoxide, which can then be purified and analyzed. [3]

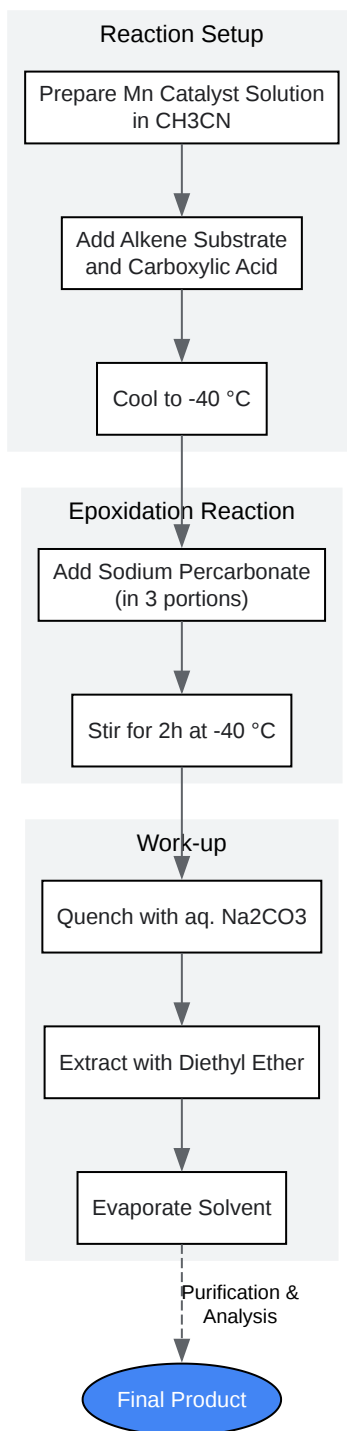
Data Presentation

Substrate	Catalyst Loading (mol%)	Yield (%)	Enantiomeric Excess (ee, %)
Chalcone	0.2	up to 100	up to 99
Unfunctionalized Alkenes	0.2	Good to High	High
α,β-Unsaturated Ketones	0.2	Good to High	High
α,β-Unsaturated Esters (cis- and trans-)	0.2	Good to High	High
α,β-Unsaturated Amides (cis- and trans-)	0.2	Good to High	High

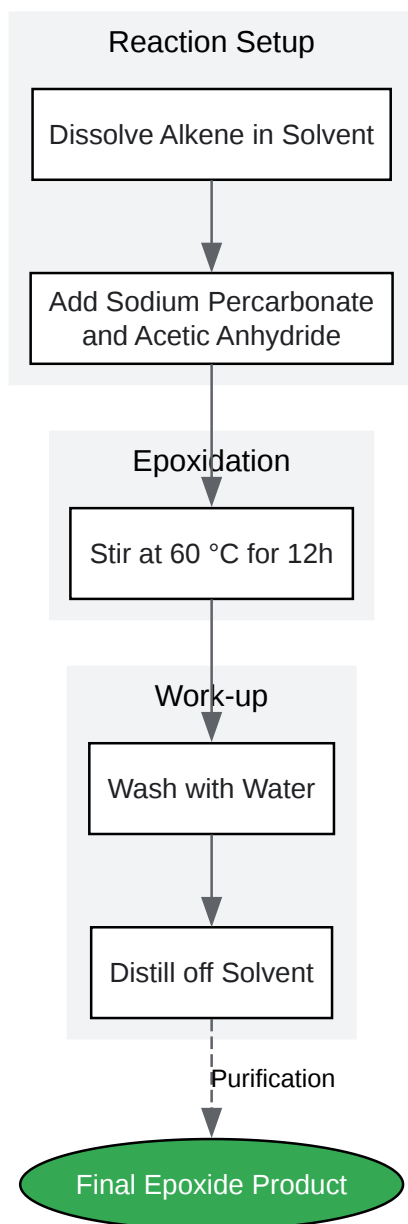
Table 1: Summary of results for the asymmetric epoxidation of various olefins with **sodium percarbonate** catalyzed by a bis-amino-bis-pyridine manganese complex. The epoxidation proceeded with good to high yields and high enantioselectivities.[3][4]

Experimental Workflow

Workflow for Manganese-Catalyzed Asymmetric Epoxidation



Workflow for Epoxidation with Sodium Percarbonate and Acetic Anhydride

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